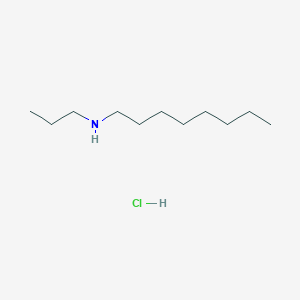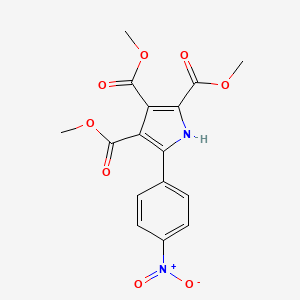
2-Butoxyethyl (5-chloro-2H-indazol-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butoxyethyl (5-chloro-2H-indazol-3-yl)acetate is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic compound containing a benzene ring fused to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The reaction conditions often include the use of transition metal catalysts such as copper or silver, and the reactions are carried out under an oxygen atmosphere to facilitate the formation of the N-N bond .
Industrial Production Methods
In an industrial setting, the production of 2-Butoxyethyl (5-chloro-2H-indazol-3-yl)acetate may involve large-scale cyclization reactions using optimized catalysts and solvents to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butoxyethyl (5-chloro-2H-indazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Applications De Recherche Scientifique
2-Butoxyethyl (5-chloro-2H-indazol-3-yl)acetate has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Butoxyethyl (5-chloro-2H-indazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The indazole core can interact with enzymes and receptors, modulating their activity. For example, indazole derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and the reduction of inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indazole: The parent compound with a wide range of biological activities.
1H-Indazole: A tautomeric form of indazole with similar properties.
2H-Indazole: Another tautomeric form with distinct chemical behavior.
Uniqueness
2-Butoxyethyl (5-chloro-2H-indazol-3-yl)acetate is unique due to the presence of the butoxyethyl and acetate groups, which can enhance its solubility and bioavailability. These modifications can also influence the compound’s interaction with biological targets, potentially leading to improved therapeutic efficacy.
Propriétés
Numéro CAS |
88561-96-0 |
|---|---|
Formule moléculaire |
C15H19ClN2O3 |
Poids moléculaire |
310.77 g/mol |
Nom IUPAC |
2-butoxyethyl 2-(5-chloro-2H-indazol-3-yl)acetate |
InChI |
InChI=1S/C15H19ClN2O3/c1-2-3-6-20-7-8-21-15(19)10-14-12-9-11(16)4-5-13(12)17-18-14/h4-5,9H,2-3,6-8,10H2,1H3,(H,17,18) |
Clé InChI |
DGPVLDKMAXMONM-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCOC(=O)CC1=C2C=C(C=CC2=NN1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


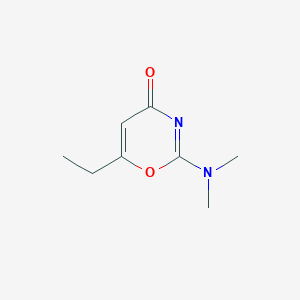
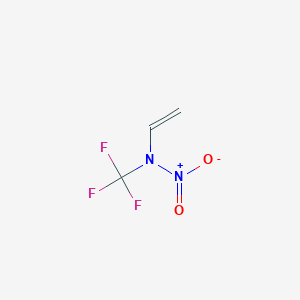

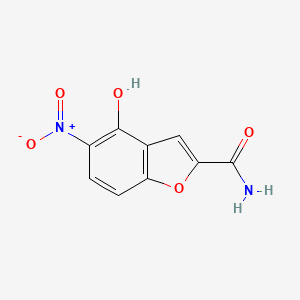
![6-Bromo-3-[4-(4-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14395467.png)
![N'-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea](/img/structure/B14395477.png)
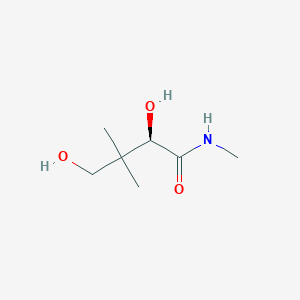
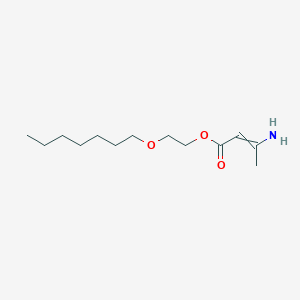
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14395489.png)
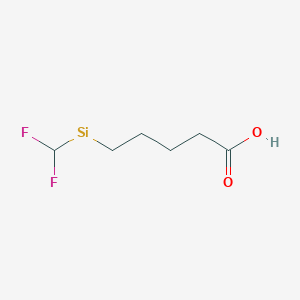
![N~1~-[2-(Phenylcarbamoyl)phenyl]ethanediamide](/img/structure/B14395496.png)
![N-[(4-Chloro-2-fluorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14395497.png)
